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Introduction

Squalane, the hydrogenated and highly stable form of squalene, is a biocompatible and non-

comedogenic lipid that has garnered significant interest in advanced drug delivery.[1] Its

inherent safety profile, emollient properties, and ability to form stable nano-sized emulsions and

lipid nanoparticles make it an excellent excipient for developing controlled-release drug

systems.[2][3] These systems are designed to improve the therapeutic efficacy of drugs by

modulating their release profile, increasing solubility, enhancing bioavailability, and enabling

targeted delivery. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals working with squalane-based

drug delivery platforms.

Application Note 1: Squalane-Based Nanoemulsions
for Hydrophobic Drug Delivery
Squalane is an ideal oil phase for creating stable oil-in-water (o/w) nanoemulsions (NEs),

which serve as effective carriers for poorly water-soluble drugs.[4][5] These systems consist of

a squalane core, where the hydrophobic drug is dissolved, stabilized by a layer of surfactants

in an aqueous continuous phase.[5] The small droplet size of these NEs (typically 50-200 nm)

facilitates administration and can improve drug absorption and bioavailability.[6]

Data Summary: Formulation and Characterization of Resiquimod (R848)-Loaded

Nanoemulsion
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The following table summarizes the formulation and key characteristics of a squalane-based

nanoemulsion developed for the delivery of the TLR7/8 agonist, Resiquimod (R848).

Parameter Value / Composition Reference

Oil Phase Squalane [7]

Surfactants

1,2-dioleoyl-sn-glycero-3-

phosphocholine (DOPC),

Polysorbate 80 (Tween 80)

[7]

Molar Ratio

(Squalane:DOPC:Tween 80)
1:1:1 [7]

Drug Resiquimod (R848) [7]

Lipid-to-Drug Ratio (w/w) 10:1 [7]

Final Drug Concentration 0.8 mg/mL [7]

Particle Size (Diameter) ~100 nm [7]

Stability Stable for up to 1 month at 4°C [7]

Experimental Protocol: Preparation and Characterization of R848-Loaded Squalane
Nanoemulsion

This protocol describes the rapid injection method for preparing R848-loaded squalane
nanoemulsions.

Materials:

Squalane

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Polysorbate 80 (Tween 80)

Resiquimod (R848)

Absolute Ethanol
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Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Preparation of Oil-Lipid Phase:

Prepare a stock solution of squalane, DOPC, and Tween 80 in absolute ethanol at a

molar ratio of 1:1:1.

Dissolve R848 into this lipid-ethanol solution to achieve a final lipid-to-drug weight ratio of

10:1.

Nanoemulsion Formation:

Rapidly inject the ethanol solution of the oil-lipid-drug mixture into sterile PBS (pH 7.4) with

vigorous stirring. The final total lipid concentration should be 8 mg/mL.

Continue stirring for 1-2 hours at room temperature to allow for the evaporation of ethanol

and the formation of a stable nanoemulsion.

Characterization:

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI

of the nanoemulsion using Dynamic Light Scattering (DLS).

Zeta Potential: Determine the surface charge of the nanoemulsion droplets using Laser

Doppler Velocimetry.

Encapsulation Efficiency (EE%): Separate the unencapsulated R848 from the

nanoemulsion using a centrifugal filtration device. Quantify the amount of free drug in the

filtrate and the total drug amount using High-Performance Liquid Chromatography (HPLC).

Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Stability: Store the nanoemulsion at 4°C and monitor particle size and PDI over several

weeks to assess long-term stability.

Experimental Workflow Diagram
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Workflow for Squalane Nanoemulsion Preparation
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Caption: Workflow for Squalane Nanoemulsion Preparation.

Application Note 2: Squalane as a Liquid Lipid
Modifier in Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) are second-generation lipid nanoparticles that

incorporate a liquid lipid (like squalane) into a solid lipid matrix. This creates imperfections in

the crystal lattice, which increases the drug loading capacity and prevents drug expulsion

during storage. Squalane is an effective liquid lipid modifier due to its excellent compatibility

with solid lipids like Compritol® 888 ATO.

Data Summary: Effect of Squalane on Mebendazole-Loaded NLCs
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The table below shows how varying the squalane concentration impacts the properties of

NLCs formulated with Compritol 888 ATO and Pluronic F68 for the delivery of mebendazole.

Squalane
Content (%
w/w of lipid
phase)

Median
Particle Size

Encapsulation
Efficiency (%)

Key
Observation

Reference

0% 300 - 600 nm Lower

High crystallinity

of solid lipid

limits drug

loading.

[8]

10-20% 300 - 600 nm Moderate

Increased drug

loading

compared to 0%

squalane.

[8]

30% 300 - 600 nm Approx. 70%

Highest drug

loading and

fastest

dissolution rates

observed.

[8]

>30% Not specified Not specified

May contribute to

drug

recrystallization

out of the

formulation.

[8]

Experimental Protocol: Formulation of Squalane-Modified NLCs by Melt-Emulsification

This protocol describes the preparation of mebendazole-loaded NLCs using a melt-

emulsification and ultrasonication method.

Materials:

Compritol 888 ATO (solid lipid)
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Squalane (liquid lipid)

Mebendazole (drug)

Pluronic F68 (surfactant)

Deionized water

Procedure:

Preparation of Lipid Phase:

Accurately weigh Compritol 888 ATO, squalane (e.g., to constitute 30% w/w of the total

lipid), and mebendazole.

Heat the mixture to 85-90°C (above the melting point of Compritol) and stir until a clear,

homogenous lipid melt is formed.

Preparation of Aqueous Phase:

Dissolve Pluronic F68 in deionized water and heat to the same temperature as the lipid

phase (85-90°C).

Emulsification:

Add the hot aqueous phase to the hot lipid melt under high-speed homogenization (e.g.,

10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

Nanoparticle Formation:

Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 15-20

minutes to reduce the droplet size to the nanometer range.

Cooling and Solidification:

Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid

droplets to solidify and form NLCs.
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Characterization:

Particle Size and Morphology: Analyze using DLS and Transmission Electron Microscopy

(TEM).

Thermal Properties: Evaluate the melting and recrystallization behavior using Differential

Scanning Calorimetry (DSC) to confirm the NLC structure and assess drug-lipid

interactions.

Encapsulation Efficiency: Quantify using UPLC after separating the NLCs from the

aqueous phase by ultracentrifugation.

Logical Relationship Diagram

Impact of Squalane in NLCs
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Caption: Impact of Squalane Content in NLCs.
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Application Note 3: Self-Assembling Squalene
Bioconjugates (Squalenoylation)
"Squalenoylation" is an innovative approach where a drug molecule is covalently linked to

squalene, creating an amphiphilic bioconjugate.[9][10] Due to the unique folded conformation

of the squalene moiety, these conjugates self-assemble in water to form stable nanoparticles

(100-300 nm) without any additional surfactants.[9][10] This method allows for exceptionally

high drug loading (often >40% w/w) and provides a platform for controlled, often enzyme-

sensitive, drug release.[11]

Data Summary: Physicochemical Properties of Squalenoylated Nanoparticles

Bioconjugat
e

Drug
Mean
Diameter
(nm)

Zeta
Potential
(mV)

Drug
Loading (%
w/w)

Reference

SQ-Ad Adenosine ~100 -15.5 ~40% [12]

SQ-Dox Doxorubicin ~130 Not specified High [4][13]

SQ-Gem Gemcitabine Not specified Not specified High [14]

SQ-PTX Paclitaxel 100 - 200 Negative High [9]

Data Summary: In Vitro Controlled Release of Doxorubicin from SQ-Dox Nanoassemblies

This table presents the slow, controlled release of doxorubicin (Dox) from squalenoylated

nanoparticles under different conditions, demonstrating the stability of the conjugate and its

susceptibility to enzymatic cleavage.
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Time (hours)
Cumulative Dox
Release (%) in PBS
+ 10% FCS (pH 7.4)

Cumulative Dox
Release (%) in
Borate Buffer +
Esterases (pH 8.0)

Reference

0 0 0 [13]

6 ~1 ~5 [13]

12 ~2 ~10 [13]

24 ~3 ~18 [13]

48 ~4 ~30 [13]

Data are estimated from the graphical representation in the cited source.

Experimental Protocol: Nanoprecipitation of Squalene-Drug Bioconjugates

This protocol describes the general nanoprecipitation method for forming nanoparticles from a

pre-synthesized squalene-drug conjugate (e.g., Squalene-Adenosine, SQAd).

Materials:

Squalene-drug bioconjugate (e.g., SQAd)

Absolute Ethanol

Aqueous phase (e.g., 5% w/v dextrose solution or deionized water)

Rotary evaporator

Procedure:

Dissolution: Dissolve the squalene-drug bioconjugate in absolute ethanol to a specific

concentration (e.g., 6 mg/mL).[12]

Nanoprecipitation: Add the ethanolic solution dropwise into the aqueous phase under strong

magnetic stirring. The hydrophobic squalene moiety will cause the conjugate to precipitate
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out of the solution, self-assembling into nanoparticles.

Solvent Removal: Completely evaporate the ethanol from the aqueous suspension using a

rotary evaporator (e.g., 40°C, reduced pressure).[12]

Final Suspension: The result is a stable aqueous suspension of pure squalene-drug

nanoparticles (e.g., at a final concentration of 2 mg/mL).[12]

Characterization: Analyze the nanoparticles for size (DLS), zeta potential, and morphology

(Cryo-TEM).

Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)

This protocol is used to evaluate the release of the parent drug from the squalenoylated

nanoparticles.

Materials:

Nanoparticle suspension

Release media:

Medium A: PBS (pH 7.4) with 10% Fetal Calf Serum (FCS) to mimic physiological

conditions.

Medium B: Borate buffer (pH 8.0) containing esterase enzymes to test for enzymatic

cleavage.

Dialysis tubing (e.g., MWCO 12-14 kDa)

HPLC system for drug quantification

Procedure:

Place a known volume/concentration of the nanoparticle suspension into a dialysis bag.

Seal the bag and immerse it in a larger vessel containing a defined volume of pre-warmed

(37°C) release medium (Medium A or B) with constant, gentle stirring.
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At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the

release medium from the external vessel.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium

to maintain sink conditions.

Quantify the concentration of the released drug in the collected aliquots using a validated

HPLC method.

Calculate the cumulative percentage of drug released over time.

Self-Assembly Diagram

Caption: Self-Assembly via Squalenoylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation
of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC
[pmc.ncbi.nlm.nih.gov]

4. pnas.org [pnas.org]

5. semanticscholar.org [semanticscholar.org]

6. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC
[pmc.ncbi.nlm.nih.gov]

7. A Squalene-Based Nanoemulsion for Therapeutic Delivery of Resiquimod - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1681988?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7465254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7465254/
https://www.researchgate.net/publication/259566961_A_unique_squalenoylated_and_nonpegylated_doxorubicin_nanomedicine_with_systemic_long-circulating_properties_and_anticancer_activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806207/
https://www.pnas.org/doi/abs/10.1073/pnas.1313459110
https://www.semanticscholar.org/paper/Kinetic-analysis-of-drug-release-from-Barzegar-Jalali-Adibkia/49e4e76e4925716886e288e3918bfbf32cdc0a1b
https://pmc.ncbi.nlm.nih.gov/articles/PMC3758445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3758445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8706843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8706843/
https://www.researchgate.net/figure/Drug-release-kinetic-plots-A-First-order-B-Higuchi-and-C-Korsmeyer-Peppas-plot_fig3_251567988
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. pubs.acs.org [pubs.acs.org]

10. dissolutiontech.com [dissolutiontech.com]

11. discovery.researcher.life [discovery.researcher.life]

12. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic
Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology
[waocp.com]

13. pnas.org [pnas.org]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application of Squalane in Controlled-Release Drug
Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681988#application-of-squalane-in-controlled-
release-drug-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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